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Abstract
Famitinib is a potent oral multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets

vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor

β (PDGFRβ), and c-Kit.[1][2] Its mechanism of action involves the inhibition of angiogenesis

and tumor cell proliferation, making it a subject of significant interest in preclinical cancer

research. This document provides detailed application notes and protocols for the use of

famitinib in mouse xenograft models, based on established experimental data. It includes

recommended treatment schedules, methodologies for key experiments, and a summary of

efficacy data. Additionally, signaling pathways affected by famitinib and a general experimental

workflow are visualized to aid in experimental design and data interpretation.

Data Presentation: Efficacy of Famitinib in Mouse
Xenograft Models
The following tables summarize the antitumor activity of famitinib in various mouse xenograft

models.

Table 1: Famitinib Monotherapy in Gastric Cancer Xenograft Model
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BGC-823
Athymic

nu/nu

50

mg/kg,

oral

gavage,

once

daily for

3 weeks

Physiolo

gical

saline

395.2

mm³

2690.5

mm³
>85% [1]

BGC-823
Athymic

nu/nu
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mg/kg,

oral

gavage,
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daily for

3 weeks
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50 mg/kg
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Similar to
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[1]

Table 2: Famitinib in Combination Therapy for Non-Small Cell Lung Cancer (NSCLC)

Xenograft Models
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Cell Line Mouse Strain
Treatment
Groups

Key Findings Reference

NCI-H1975 Nude

Famitinib (10

mg/kg) + HS-

10296 (5 mg/kg)

Enhanced

antitumor

efficacy

compared to

single agents;

partial tumor

regression

observed.

[3]

PC-9 Nude

Famitinib (10

mg/kg) + HS-

10296 (3 mg/kg)

Significantly

superior

antitumor

efficacy

compared to

single agents;

partial tumor

regression

observed.

[3]

Table 3: Comparative Efficacy of Famitinib in a Gastric Cancer Xenograft Model
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Treatment
Group

Dose and
Schedule

Mean Final
Tumor Volume
(mm³)

Tumor
Inhibitory
Ratio (%)

Reference

Control

(Physiological

saline)

- 1973.0 0.0 [1]

Famitinib
50 mg/kg, once

daily
287.6 85.4 [1]

5-Fluorouracil (5-

FU)

10 mg/kg, once

every 2 days
1680.3 14.9 [1]

Cisplatin (DDP)
3 mg/kg, once

weekly
987.3 49.9 [1]

Paclitaxel (PTX)
10 mg/kg, once a

week
1577.6 20.0 [1]

Experimental Protocols
Establishment of Subcutaneous Xenograft Models
This protocol outlines the steps for establishing subcutaneous tumors in mice using cancer cell

lines.

Materials:

Cancer cell line of interest (e.g., BGC-823, NCI-H1975, PC-9)

Complete cell culture medium

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Hemocytometer or automated cell counter

Trypan blue solution
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Matrigel (optional, can enhance tumor take rate)

Immunodeficient mice (e.g., Athymic nu/nu, BALB/c-nude), 6-8 weeks old

1 mL syringes with 27- or 30-gauge needles

70% Ethanol or other appropriate disinfectant

Anesthetic (e.g., isoflurane)

Procedure:

Cell Preparation:

Culture cancer cells in appropriate complete medium until they reach 80-90% confluency.

On the day of injection, harvest the cells by trypsinization.

Wash the cells with sterile PBS and centrifuge to obtain a cell pellet.

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel.

Perform a cell count using a hemocytometer and assess viability with trypan blue. Cell

viability should be >90%.

Adjust the cell concentration to the desired density (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-

200 µL).

Animal Preparation and Injection:

Allow the mice to acclimatize to the facility for at least one week before the experiment.

Anesthetize the mouse according to institutional protocols.

Disinfect the injection site (typically the flank or right axillary area) with 70% ethanol.

Gently lift the skin and inject the cell suspension subcutaneously.

Monitor the mice regularly for tumor development and overall health.
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Famitinib Preparation and Administration
This protocol describes the preparation of a famitinib suspension for oral gavage in mice.

Materials:

Famitinib powder

Vehicle (e.g., physiological saline, 0.5% methyl cellulose solution)

Sterile water

Mortar and pestle or homogenizer

Sterile tubes

Vortex mixer

Oral gavage needles

Procedure:

Calculate the required amount of famitinib based on the desired dose (e.g., 50 mg/kg) and

the number and weight of the animals to be treated.

Weigh the appropriate amount of famitinib powder.

Levigate the famitinib powder with a small amount of the vehicle to form a smooth paste

using a mortar and pestle.

Gradually add the remaining vehicle while continuously mixing to achieve the final desired

concentration.

Vortex the suspension thoroughly to ensure uniformity.

Administer the famitinib suspension to the mice via oral gavage once daily or as per the

experimental design.
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Monitoring of Tumor Growth
This protocol details the standard method for measuring subcutaneous tumor volume.

Materials:

Digital calipers

Animal scale

Data recording sheets

Procedure:

Tumor measurements should begin once the tumors become palpable.

Measure the length (L) and width (W) of the tumor using digital calipers. The length is the

longest diameter, and the width is the diameter perpendicular to the length.

Record the measurements and the body weight of the mice twice weekly.

Calculate the tumor volume using the formula: V = (L x W²) / 2.[1]

Treatment with famitinib is typically initiated when the tumor volume reaches a

predetermined size, often around 100-150 mm³.[1][3]

Continue monitoring and recording tumor volume and body weight throughout the treatment

period.

Mandatory Visualizations
Famitinib Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts
- PMC [pmc.ncbi.nlm.nih.gov]

2. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts
- PubMed [pubmed.ncbi.nlm.nih.gov]

3. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted
tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of
downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Famitinib Treatment in Mouse Xenograft Models:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3064310#famitinib-treatment-schedule-for-mouse-
xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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